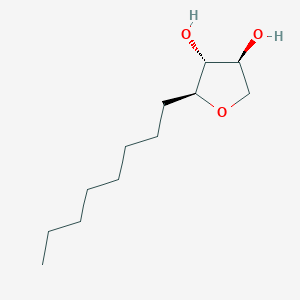
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol is a chiral compound with a tetrahydrofuran ring substituted with an octyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of asymmetric dihydroxylation of an octyl-substituted tetrahydrofuran precursor. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and stereoselectivity. These methods are advantageous due to their sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octyl-substituted tetrahydrofuran ketones or aldehydes.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.
Scientific Research Applications
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The octyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry and hydroxyl groups.
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring, octyl group, and two hydroxyl groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2S,3R,4S)-2-octyloxolane-3,4-diol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11-12(14)10(13)9-15-11/h10-14H,2-9H2,1H3/t10-,11-,12+/m0/s1 |
InChI Key |
YPFMROQPNCEUIF-SDDRHHMPSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCCCCC1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


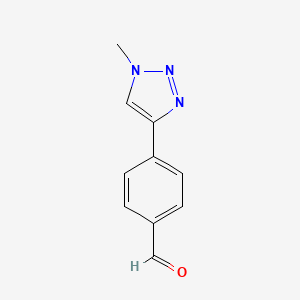
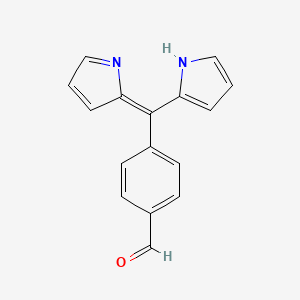

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
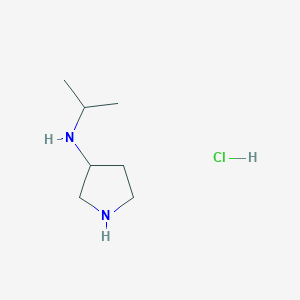
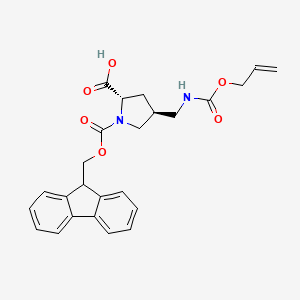

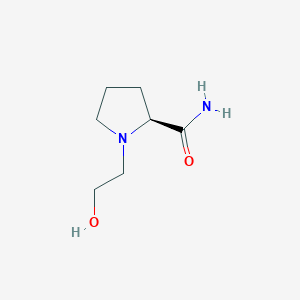
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

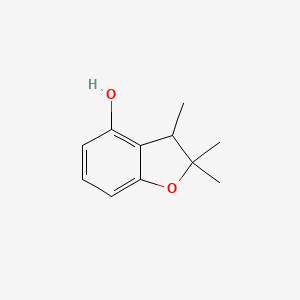
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
